Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate
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Overview
Description
Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of α-aminophosphonates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of multiple functional groups, including a fluorophenyl, nitrophenyl, and oxazole ring, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate typically involves a multi-step process. One common method is the Pudovik-type reaction, which involves the reaction between diethyl phosphite and imines. The imines are usually obtained from the condensation of 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Chemical Reactions Analysis
Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.
Complexation: The compound can form complexes with transition metals, such as ruthenium, which can be used as catalysts in various organic reactions.
Scientific Research Applications
Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which can act as catalysts in organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its unique structure allows for exploration in drug design and development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes that can catalyze specific reactions. The presence of the oxazole ring and the phosphonate group allows for specific interactions with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate can be compared with other α-aminophosphonates, such as:
- Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methylphosphonate
- Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino)(2-methoxyphenyl)methylphosphonate
- Diethyl (5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methylphosphonate
These compounds share similar structural features but differ in the substituents on the aromatic rings, which can significantly affect their reactivity and applications. The presence of the fluorophenyl and nitrophenyl groups in this compound makes it unique and potentially more versatile in certain applications .
Properties
Molecular Formula |
C20H21FN3O6P |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-(4-nitrophenyl)-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H21FN3O6P/c1-3-28-31(27,29-4-2)20-19(22-13-14-5-9-16(21)10-6-14)30-18(23-20)15-7-11-17(12-8-15)24(25)26/h5-12,22H,3-4,13H2,1-2H3 |
InChI Key |
NJCIXWYYNOPSTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
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